

# Cross-Validation of Analytical Data: A Comparative Guide to 3-(3-Bromophenyl)pyridine

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## Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

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This guide provides a comprehensive cross-validation of analytical data for **3-(3-Bromophenyl)pyridine**, a key intermediate in pharmaceutical and materials science research. By presenting detailed experimental protocols and comparing its spectral data with that of its isomers, this document serves as a valuable resource for identity confirmation and quality control.

## Analytical Data Summary

The following tables summarize the key analytical data for **3-(3-Bromophenyl)pyridine** and its structural isomers, 2-(3-bromophenyl)pyridine and 4-(4-bromophenyl)pyridine. This comparative approach is essential for unambiguous identification, particularly in complex reaction mixtures.

Table 1: Physicochemical and Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Mass Spectrum (EI-MS) m/z
3-(3-Bromophenyl)pyridine	C <sub>11</sub> H <sub>8</sub> BrN	234.09	37.0 - 39.5	235 (M <sup>+</sup> +2, 93%), 233 (M <sup>+</sup> , 93%), 154 (M <sup>+</sup> - Br, 97%), 127 (100%)[1]
2-(3-Bromophenyl)pyridine	C <sub>11</sub> H <sub>8</sub> BrN	234.09	Not Reported	Not Publicly Available
4-(4-Bromophenyl)pyridine	C <sub>11</sub> H <sub>8</sub> BrN	234.09	Not Reported	Not Publicly Available

Table 2: <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ, ppm) and Multiplicity
3-(3-Bromophenyl)pyridine	Data matches previously reported values[1]
2-(4-Bromophenyl)pyridine	8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H)[2]
2,6-diphenyl-4-(3-bromophenyl)pyridine	8.24 (4H, d, J = 7.6 Hz), 7.91 (1H, s), 7.86 (2H, s), 7.69 (1H, d, J = 7.5 Hz), 7.64 (1H, d, J = 7.89 Hz), 7.56 (m, 1H)

Table 3: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 126 MHz)

Compound	Chemical Shift ( $\delta$ , ppm)
3-(3-Bromophenyl)pyridine	122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5, 136.8, 148.06, 148.11, 148.9[1]
2-(4-Bromophenyl)pyridine	156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[2]
2,6-diphenyl-4-(3-bromophenyl)pyridine	Not Publicly Available

Table 4: Infrared (IR) Spectral Data (KBr,  $\text{cm}^{-1}$ )

Compound	Key Vibrational Frequencies
3-(3-Bromophenyl)pyridine	1576, 1468, 1424, 1385[1]
Related Pyridine Derivatives	General ranges: C-H aromatic stretching (3100-3000), C=C and C=N aromatic stretching (1600-1400)

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of pyridine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-30 mg for  $^{13}\text{C}$  NMR in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-10 ppm.

- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
  - Spectral Width: 0-160 ppm.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

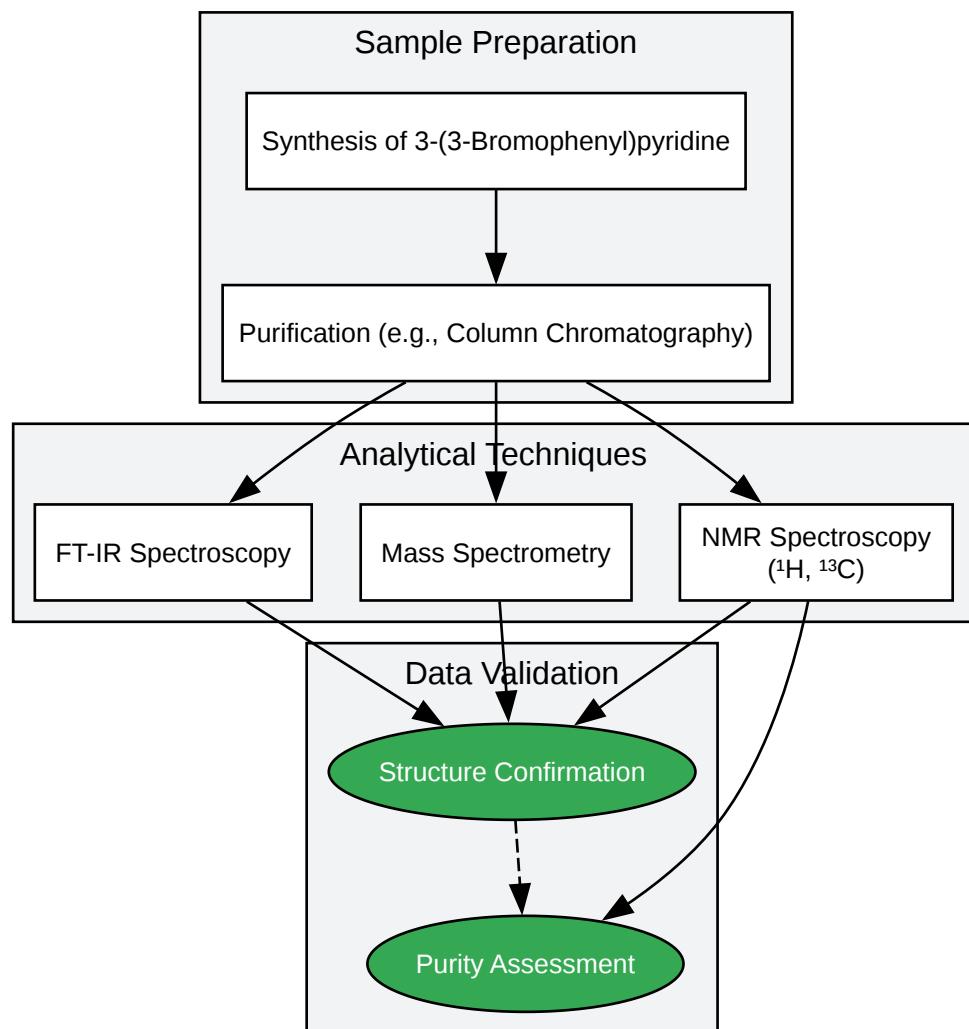
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- **Mass Analysis:** Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight of the compound and its fragments (e.g.,  $m/z$  50-500).
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) should be clearly visible in the molecular ion cluster.

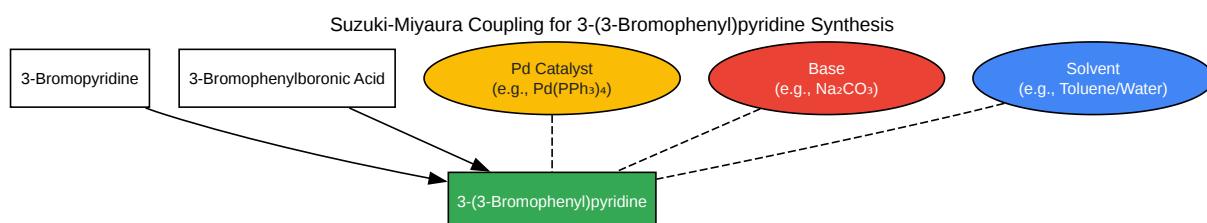
## Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical data and a common synthetic pathway for **3-(3-Bromophenyl)pyridine**.

## Analytical Data Cross-Validation Workflow

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Caption: A logical workflow for the cross-validation of analytical data.



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Caption: A common synthetic route to **3-(3-Bromophenyl)pyridine**.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [rsc.org](https://rsc.org) [rsc.org]
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